2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Synthesis of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Construction of the Pyrrole Ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is reacted with ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and pyrrole intermediates under suitable conditions, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole and pyrrole rings can form hydrogen bonds and π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 3,4-(Methylenedioxy)phenylacetic acid
- 1,3-Benzodioxole-5-carboxylic acid
Uniqueness
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of three distinct moieties: benzodioxole, oxadiazole, and pyrrole. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H20N4O6 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20N4O6/c1-29-15-6-8-18(30-2)16(11-15)24-21(28)12-27-9-3-4-17(27)23-25-22(26-33-23)14-5-7-19-20(10-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
SEUUTYJCFZRHRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.